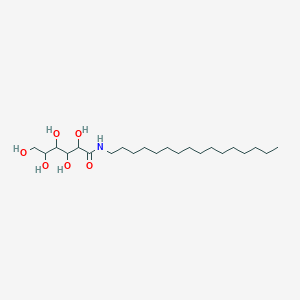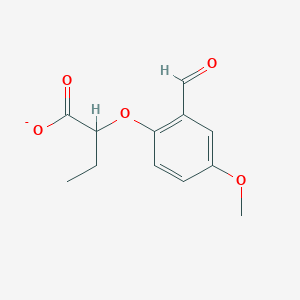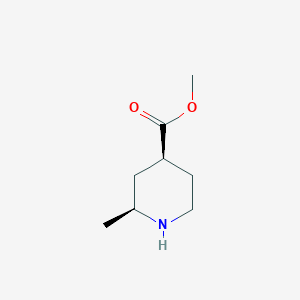
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is a complex organic compound with the molecular formula C22H45NO6 It is characterized by a long hexadecyl chain attached to a hexanamide group, which is further substituted with five hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the amidation of D-gluconic acid with palmitylamine. The reaction is carried out in a benzene solvent under nitrogen gas at temperatures ranging from 60 to 80°C. The process involves the following steps :
Preparation of 2,3,4,5,6-Pentahydroxy-hexanoic acid hexadecylamide: In a flask equipped with a mechanical stirrer, a thermometer, a condenser, and an oil-water separator, 24.14 g of palmitylamine and 21.58 g of D-gluconic acid are placed in 200 ml of benzene solvent. Amidation is carried out at 60 to 80°C under nitrogen gas.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is not fully understood. its amphiphilic nature suggests that it can interact with biological membranes, potentially disrupting membrane integrity and function. This interaction may lead to antimicrobial effects by compromising the structural integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Hexadecane: An alkane hydrocarbon with the chemical formula C16H34.
Hexadecan-1-ol: A long-chain primary fatty alcohol with the formula C16H34O.
Cetyl alcohol:
Uniqueness
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is unique due to the presence of multiple hydroxyl groups and an amide linkage, which confer distinct chemical and physical properties compared to other long-chain hydrocarbons and alcohols. These structural features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h18-21,24-28H,2-17H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQZGMGRUAWPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)






![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)


![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
![1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12334834.png)

